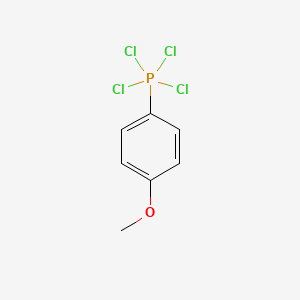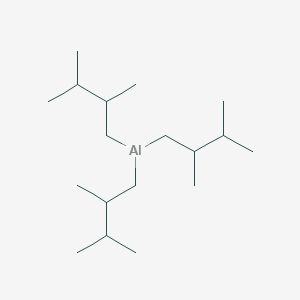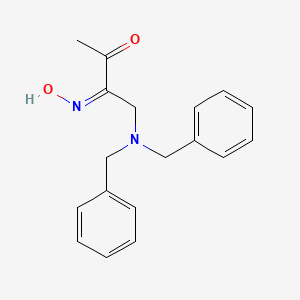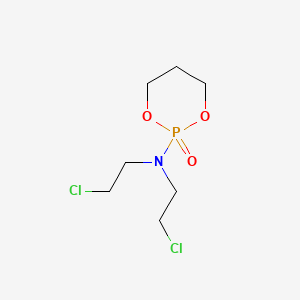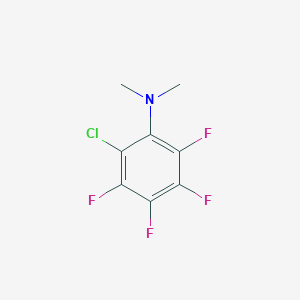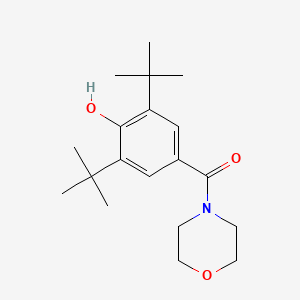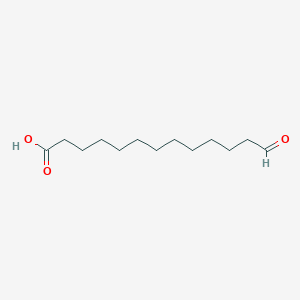![molecular formula C15H23NO2 B14500549 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol CAS No. 64259-36-5](/img/structure/B14500549.png)
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl ring, and a methylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylaminoethyl side chain: This can be done through a substitution reaction where a suitable leaving group is replaced by the methylaminoethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenol: A simpler phenolic compound with similar reactivity.
Cyclohexylphenol: Lacks the methylaminoethyl side chain but shares the cyclohexyl and phenol groups.
Methylaminoethylphenol: Similar side chain but different ring structure
Uniqueness
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .
Properties
CAS No. |
64259-36-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-[2-hydroxy-1-[2-(methylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16-10-9-15(8-3-2-7-14(15)18)12-5-4-6-13(17)11-12/h4-6,11,14,16-18H,2-3,7-10H2,1H3 |
InChI Key |
PZUUSCLXHYXQEP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1(CCCCC1O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


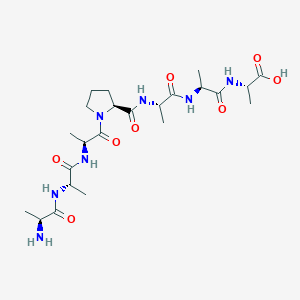
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
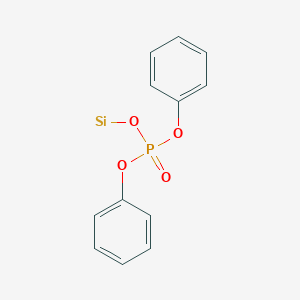
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
